REACTION_CXSMILES
|
[C:1]([CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C:10]1=[O:15])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:16](O)(=[O:20])[C:17]([CH3:19])=O>C(OS([O-])(=O)=O)CCCCCCCCCCC.[Na+]>[C:1]([C:9]1[CH2:14][CH2:13][CH2:12][C:11]2[C:10]=1[O:15][C:16](=[O:20])[C:17]=2[CH3:19])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1C(CCCC1)=O
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
C(CCCCCCCCCCC)OS(=O)(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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is heated at 150° for 15 hours
|
Duration
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15 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the raw reaction product
|
Type
|
EXTRACTION
|
Details
|
is extracted with ethyl ether
|
Type
|
WASH
|
Details
|
the ether solution is washed with an aqueous solution of sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water and then dried
|
Type
|
CUSTOM
|
Details
|
The residue which is obtained
|
Type
|
CUSTOM
|
Details
|
after removing the solvent (9 g)
|
Type
|
CUSTOM
|
Details
|
is chromatographed on an SiO2 column
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1CCCC=2C1OC(C2C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 25.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |